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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

A detailed comparative analysis of TYRA-200, a next-generation fibroblast growth factor
receptor (FGFR) inhibitor, reveals significant advancements in potency against resistance
mutations and improved selectivity compared to existing therapies. This guide provides
researchers, scientists, and drug development professionals with a comprehensive overview of
TYRA-200's performance, supported by experimental data and detailed methodologies, to
inform future research and clinical development in FGFR-driven cancers.

TYRA-200 is an investigational, oral, covalent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3]
[4][5] It has been specifically designed using a structure-based approach to address the
challenge of acquired resistance to first-generation FGFR inhibitors, a common hurdle in the
treatment of cancers such as cholangiocarcinoma, urothelial carcinoma, and others with FGFR
alterations. The primary therapeutic advantage of TYRA-200 lies in its potent activity against
tumors harboring activating FGFR2 gene alterations, including those with mutations that confer
resistance to other FGFR inhibitors.

Unveiling the Mechanism: How TYRA-200
Overcomes Resistance

Fibroblast growth factor receptor signaling is a critical pathway regulating cell proliferation,
differentiation, and survival. In several cancers, genetic alterations like fusions, mutations, or
amplifications in FGFR genes lead to constitutive activation of this pathway, driving tumor
growth. While first-generation FGFR inhibitors such as pemigatinib, infigratinib, futibatinib, and
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erdafitinib have shown clinical benefit, their efficacy is often limited by the emergence of
secondary mutations in the FGFR kinase domain.

The most common of these are "gatekeeper” and "molecular brake" mutations. TYRA-200's
unique covalent binding mechanism and adaptable structure allow it to maintain potent
inhibition against these mutated forms of the FGFR2 protein, a key differentiator from many of
its predecessors.

Visualizing the FGFR Signaling Pathway and
Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the points of
inhibition by targeted therapies like TYRA-200.
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Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
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Comparative Performance: TYRA-200 vs. Other
FGFR Inhibitors

The following tables summarize the in vitro potency and selectivity of TYRA-200 in comparison
to other approved FGFR inhibitors. The data highlights TYRA-200's maintained efficacy against

key resistance mutations.

Table 1: Cellular IC50 (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2

Compound FGFR2 WT FGFR2 N550K FGFR2 V565F FGFR2 V565I
Maintained Maintained Maintained
TYRA-200 8.4
Potency Potency Potency
Pemigatinib 2.4 >5x potency shift ~ >5x potency shift ~ >5x potency shift
Infigratinib 9.5 >5x potency shift ~ >5x potency shift ~ >5x potency shift
Maintained
Futibatinib 1.7 >5x potency shift ~ >5x potency shift
Potency
Erdafitinib 7.5 >5x potency shift ~ >5x potency shift  >5x potency shift

Data derived
from Tyra
Biosciences
Investor
Presentation.
"Maintained
Potency"
indicates a less
than 5-fold shift
in IC50 relative
to wild-type
FGFR2.

Table 2: Enzymatic IC50 (nM) of TYRA-200 Against Wild-Type and Mutant FGFR2
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FGFR2 Variant TYRA-200 IC50 (nM)
Wild-Type 0.47
N550D 0.19
N550H 0.07
N550K 0.53
N550T 0.05
V565F 0.15
V565L 0.20
E566A 0.14

Data derived from a preclinical study

presentation.

Table 3: Cellular IC50 (nM) Demonstrating Selectivity of TYRA-200 vs. Futibatinib

Target Futibatinib 1IC50 TYRA-200 IC50 Fold Selectivity for
(nM) (nM) FGFR2 (TYRA-200)

FGFR1 2.7 17.2 2.0x vs FGFR1

FGFR2 1.7 8.4 1.0x

FGFR3 0.5 1.2 0.14x vs FGFR3

FGFR4 9.9 151.6 18.0x vs FGFR4

Data derived from
Tyra Biosciences

Investor Presentation.

Experimental Methodologies

The following protocols are representative of the in vitro assays used to characterize the
activity of FGFR inhibitors.
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Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified
FGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against
a specific FGFR kinase.

Materials:

» Purified recombinant FGFR kinase domains (wild-type and mutant)

e Poly(Glu, Tyr) 4:1 peptide substrate

o [y-33P]ATP (radiolabeled ATP)

» Non-radiolabeled ATP

e Assay buffer (e.g., Tris-HCI, MgClz, MnClz, DTT)

e Test compounds (e.g., TYRA-200, pemigatinib) serially diluted in DMSO
o 96-well or 384-well plates

e Phosphocellulose filter plates

e Phosphoric acid wash solution

 Scintillation counter

Procedure:

o Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

e Reaction Setup: In a multi-well plate, combine the inhibitor dilution, the substrate/ATP
mixture (containing both labeled and unlabeled ATP), and the assay buffer.

« Initiation of Reaction: Add the purified FGFR enzyme to each well to start the kinase
reaction.
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 Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20
minutes).

o Stopping the Reaction: Terminate the reaction by adding a stop solution, such as EDTA or
phosphoric acid.

o Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The
phosphorylated substrate will bind to the filter.

e Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [y-
33PJATP.

» Detection: Measure the radioactivity in each well using a scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration
relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response

curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell
lines that are dependent on FGFR signaling.

Objective: To determine the IC50 of an inhibitor for suppressing the growth of FGFR-driven
cancer cells.

Materials:

e Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express
specific FGFR constructs, or cancer cell lines with endogenous FGFR alterations)

o Complete cell culture medium
e Test compounds serially diluted in DMSO
o 96-well or 384-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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¢ Luminometer
Procedure:

o Cell Seeding: Plate the cells in a multi-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified
duration (e.g., 72-120 hours).

 Viability Assessment: Add the cell viability reagent to each well according to the
manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal
proportional to the amount of ATP present, which is indicative of the number of viable cells.

¢ Incubation: Incubate the plate for a short period to stabilize the luminescent signal.
o Detection: Measure the luminescence in each well using a luminometer.

o Data Analysis: Normalize the data to vehicle-treated control cells and plot the results as a
dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the preclinical evaluation of an FGFR
inhibitor like TYRA-200.
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Caption: A representative workflow for the preclinical and early clinical development of an
FGFR inhibitor.
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Current Status and Future Directions

TYRA-200 is currently being evaluated in a Phase 1 clinical trial (SURF201) for patients with
advanced solid tumors harboring activating FGFR2 gene alterations. The study aims to
determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of
TYRA-200. The preclinical data presented to date suggests that TYRA-200 holds significant
promise as a potent and selective next-generation FGFR inhibitor with the potential to
overcome the limitations of current therapies, particularly in the context of acquired resistance.
Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients
with FGFR-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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